2,2,4,4-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-44-8 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,4,4-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-8-11(5,6)9-10(2,3)4/h7-9H2,1-6H3 |

InChI Key |

JMRHVFQTDSCACD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2,4,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, characterized by single bonds between its carbon atoms. This high degree of branching imparts specific physical and chemical properties that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis protocols, reactivity, and safety considerations.

Chemical and Physical Properties

The molecular structure of this compound, with its quaternary carbon centers, results in a compact molecule with specific physical properties. A summary of its key physical and chemical data is presented in the tables below.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₂₄ | [2] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| CAS Number | 61868-44-8 | [1][2] |

| Canonical SMILES | CCCC(C)(C)CC(C)(C)C | [1] |

| InChI | InChI=1S/C11H24/c1-7-8-11(5,6)9-10(2,3)4/h7-9H2,1-6H3 | [1] |

| InChIKey | JMRHVFQTDSCACD-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 170 °C | at 760 mmHg | |

| Density | 0.751 g/cm³ | at 20 °C | |

| Refractive Index | 1.423 | at 20 °C | |

| XLogP3 | 5.3 | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on its structure and data from analogous compounds like 2,2,4,4-tetramethylpentane (B94933), the following spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule.

-

A singlet corresponding to the six methyl protons at the C2 position.

-

A singlet for the six methyl protons at the C4 position.

-

A triplet for the methyl protons of the ethyl group at C5.

-

A quartet for the methylene (B1212753) protons of the ethyl group at C5.

-

A singlet for the methylene protons at the C3 position.

The chemical shifts would be in the typical upfield region for alkanes (δ 0.8-1.5 ppm). For comparison, the ¹H NMR spectrum of 2,2,4,4-tetramethylpentane shows signals at approximately 0.98 ppm and 1.26 ppm.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom.

-

Signals for the quaternary carbons at C2 and C4.

-

Signals for the methyl carbons attached to C2 and C4.

-

A signal for the methylene carbon at C3.

-

Signals for the carbons of the ethyl group at C5.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (symmetrical bending, often showing a characteristic doublet for gem-dimethyl groups).

-

C-C stretching and bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound would undergo fragmentation.

-

The molecular ion peak (M⁺) at m/z = 156 would likely be of low intensity.

-

Prominent fragment ions would result from the cleavage of C-C bonds, particularly at the sterically hindered quaternary centers, leading to the formation of stable tertiary carbocations. A significant peak would be expected at m/z = 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound, adapted from the synthesis of the analogous 2,2,4,4-tetramethylpentane, involves the reaction of an organometallic reagent with a suitable alkyl halide.[4]

Reaction: The reaction of tert-butylmagnesium chloride with 1-chloro-2,2-dimethylpropane (B1207488).

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added as an initiator. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Coupling Reaction: The Grignard reagent is cooled, and a solution of 1-chloro-2,2-dimethylpropane in anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

-

Characterization: The purified product should be characterized by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.

Reactivity and Stability

As with other alkanes, this compound is relatively inert under normal conditions.[5][6][7] Its reactivity is generally limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light.

-

Combustion: In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O

-

Halogenation: Free-radical halogenation (e.g., with chlorine or bromine) can occur, leading to the substitution of hydrogen atoms with halogen atoms. The selectivity of this reaction is dependent on the stability of the resulting alkyl radical. While this compound lacks tertiary hydrogens, which are typically the most reactive, it possesses primary and secondary hydrogens that can be substituted.[5][8] Due to the steric hindrance around the quaternary centers, the reaction kinetics may be slower compared to less branched alkanes.

-

Thermal Stability: The C-C bonds in highly branched alkanes can be susceptible to cleavage at high temperatures (pyrolysis), leading to the formation of smaller alkanes and alkenes.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as a member of the alkane family, general safety precautions for handling volatile and flammable hydrocarbons should be observed.

-

General Handling: Use in a well-ventilated area or with a fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Toxicity: While generally considered to have low toxicity, prolonged or repeated exposure to alkane vapors can cause central nervous system depression, with symptoms such as dizziness and headache. Aspiration of the liquid into the lungs can cause chemical pneumonitis.

Applications

Specific research or industrial applications for this compound are not well-documented. However, based on the properties of similar highly branched alkanes, potential applications could include:

-

High-Octane Fuel Component: Branched alkanes are known to have high octane (B31449) ratings and are key components of gasoline.

-

Solvent: Its nonpolar nature and relatively low reactivity could make it suitable as a solvent for certain nonpolar compounds.

-

Reference Standard: It could potentially be used as a reference standard in analytical techniques such as gas chromatography.

Conclusion

This compound is a highly branched alkane with distinct physical and chemical properties. Its compact structure influences its boiling point, density, and spectroscopic characteristics. While generally unreactive, it undergoes combustion and free-radical halogenation. The synthesis of this compound can be achieved through established organometallic coupling reactions. Due to the lack of specific data, its applications and toxicology are inferred from the properties of similar compounds. Further research into this molecule could reveal unique applications in materials science and synthetic chemistry.

References

- 1. This compound | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) 1H NMR spectrum [chemicalbook.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Alkane Reactivity [www2.chemistry.msu.edu]

- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Physical Characteristics of 2,2,4,4-Tetramethylheptane

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of the branched alkane, 2,2,4,4-tetramethylheptane. Due to the limited availability of publicly accessible experimental data, this guide combines computed property values with established, generalized experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the second and fourth positions. This high degree of branching significantly influences its physical properties, particularly its boiling point and density, when compared to its linear isomer, n-undecane.

Below is a summary of the available computed and basic identification data for this compound. It is important to note that while extensive experimental thermophysical and thermochemical data are available through the National Institute of Standards and Technology (NIST) / TRC Web Thermo Tables, these are part of a subscription service and not publicly detailed.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₁H₂₄ | PubChem[3] |

| Molecular Weight | 156.31 g/mol | PubChem[3] |

| CAS Number | 61868-44-8 | NIST[2] |

| Computed XLogP3-AA | 5.3 | PubChem[3] |

| Boiling Point | Experimental data not readily available. | |

| Melting Point | Experimental data not readily available. | |

| Density | Experimental data not readily available. | |

| Refractive Index | Experimental data not readily available. | |

| Viscosity | Experimental data not readily available. |

Experimental Protocols for Determination of Physical Characteristics

Boiling Point Determination (Ebulliometry)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant at a given pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Sample Preparation: A small volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the round-bottom flask.

-

Heating: The flask is gently heated using a heating mantle. The liquid will begin to boil, and its vapor will rise into the distillation head.

-

Temperature Reading: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Density Measurement (Pycnometry)

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer, which is a glass flask with a precisely known volume.

Methodology:

-

Pycnometer Calibration: The empty pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the filled pycnometer is weighed. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The calibrated pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same specific temperature.

-

Weighing: The pycnometer filled with the sample is weighed.

-

Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometry)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure substance at a given temperature and wavelength of light.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water. The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism. The prisms are then closed and locked.

-

Measurement: Light is passed through the sample, and the telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature of the prisms is controlled using a circulating water bath, and the temperature at which the measurement is taken is recorded. A correction factor is applied if the measurement temperature deviates from the standard temperature (usually 20°C or 25°C).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the core physical characteristics of a liquid organic compound like this compound.

References

Molecular structure of 2,2,4,4-Tetramethylheptane

An In-depth Technical Guide to the Molecular Structure of 2,2,4,4-Tetramethylheptane

This whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a branched alkane with the chemical formula C₁₁H₂₄[1][2]. As a saturated hydrocarbon, its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents. Specifically, two methyl groups are attached to the second carbon atom and two are attached to the fourth carbon atom of the main chain. This substitution pattern leads to a highly branched and sterically hindered molecule.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound[1]. It is also identified by its CAS Registry Number: 61868-44-8[1][2].

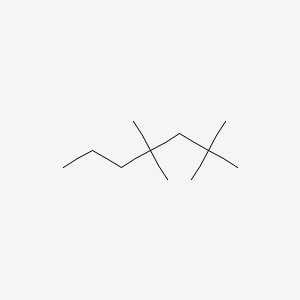

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Registry Number | 61868-44-8 | [1][2] |

| Boiling Point | Data available through NIST subscription | [3] |

| Density | Data available through NIST subscription | [3] |

| Refractive Index | Data available through NIST subscription | [1] |

| Viscosity | Data available through NIST subscription | [3] |

| Thermal Conductivity | Data available through NIST subscription | [3] |

Experimental Protocols: Synthesis

A documented method for the preparation of 2,2,4,4-tetramethylpentane (B94933), a structurally similar compound, involves the hydrogenation of diisobutylene. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general synthetic approach for highly branched alkanes can be inferred. A historical synthesis of 2,2,4,4-tetramethylpentane is provided as a reference, which could be adapted.

Reference Synthesis: Preparation of 2,2,4,4-Tetramethylpentane [4]

This synthesis was performed to create a high-purity standard. Over 2 liters of 2,2,4,4-tetramethylpentane were prepared synthetically[4]. The method involved the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane[4]. The procedure was modified from the method of Whitmore and Southgate to improve yield and efficiency[4].

Reactants and Materials:

-

2,2,4-trimethyl-4-chloropentane

-

Dimethyl zinc

-

Tetralin (as a solvent)

-

Zinc-copper couple

-

Methyl iodide

-

Dilute hydrochloric acid

Workflow Diagram:

Detailed Steps:

-

Preparation of 2,2,4-trimethyl-4-chloropentane: This intermediate is synthesized from "diisobutylene" and hydrogen chloride[4].

-

Preparation of Dimethyl Zinc: A zinc-copper couple is reacted with methyl iodide to produce methyl zinc iodide, which then forms dimethyl zinc and zinc iodide[4].

-

Reaction: A mixture of tetralin and 2,2,4-trimethyl-4-chloropentane is added to the prepared dimethyl zinc in a flask over 6 to 8 hours. The bath temperature is maintained below 70°C. As the reaction proceeds, a creamy sludge of zinc chloride forms[4].

-

Work-up: The reaction mixture is decomposed by adding dilute hydrochloric acid[4].

-

Purification: The final product, 2,2,4,4-tetramethylpentane, is purified by fractional distillation[4].

Biological Activity and Signaling Pathways

As a simple, saturated alkane, this compound is not expected to have significant biological activity or be involved in specific signaling pathways. Such molecules are generally considered chemically inert in biological systems. They are primarily used as solvents, standards in analytical chemistry, or as components of fuels.

Safety and Handling

General Safety Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.

-

Store in a tightly closed container in a cool, dry place.

-

Ground/bond container and receiving equipment to prevent static discharge.

In case of skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

References

An In-depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,2,4,4-tetramethylheptane, a highly branched alkane. The synthesis involves a multi-step process beginning with commercially available starting materials and employing well-established organic reactions. This document details the proposed synthetic route, provides experimental protocols for key transformations, and summarizes quantitative data where available.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from the readily available ketone, pinacolone (B1678379) (3,3-dimethyl-2-butanone). The overall strategy involves the formation of the carbon skeleton via a Grignard reaction, followed by dehydration and subsequent hydrogenation.

The proposed pathway is as follows:

-

Grignard Reaction: Propylmagnesium bromide is reacted with pinacolone to form the tertiary alcohol, 2,2,4,4-tetramethylheptan-3-ol.

-

Dehydration: The resulting alcohol is dehydrated to yield the alkene, 2,2,4,4-tetramethyl-3-heptene.

-

Hydrogenation: The alkene is then hydrogenated to afford the final product, this compound.

Spectroscopic Profile of 2,2,4,4-Tetramethylheptane: A Technical Guide

This whitepaper provides a comprehensive overview of the predicted spectroscopic data for 2,2,4,4-tetramethylheptane, targeting researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound in public spectral databases, the following data has been predicted based on the known structure of the molecule and established principles of spectroscopic analysis for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule. For this compound, the predicted chemical shifts (δ) are presented in Table 1. These predictions are based on the general shielding and deshielding effects observed in alkanes. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~ 0.9 | Triplet | 3H |

| H-3 | ~ 1.3 | Singlet | 2H |

| H-5 | ~ 1.4 | Quartet | 2H |

| H-6, H-7 | ~ 0.9 | Triplet | 6H |

| CH₃ at C2 | ~ 0.9 | Singlet | 6H |

| CH₃ at C4 | ~ 1.1 | Singlet | 6H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The predicted chemical shifts for this compound are summarized in Table 2. In ¹³C NMR spectroscopy, the carbon atoms in branched alkanes show distinct chemical shifts based on their local electronic environments, with quaternary carbons appearing in a typical range of 30–40 ppm.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C-1 | ~ 14 |

| C-2 | ~ 32 |

| C-3 | ~ 50 |

| C-4 | ~ 38 |

| C-5 | ~ 25 |

| C-6, C-7 | ~ 9 |

| CH₃ at C2 | ~ 29 |

| CH₃ at C4 | ~ 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations. The predicted significant absorption bands are listed in Table 3. The IR spectrum of an alkane is typically characterized by strong C-H stretching vibrations between 3000 and 2800 cm⁻¹.[2] Weaker C-C stretching and various bending vibrations appear at lower frequencies.[2][3]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (sp³ C-H) | Strong |

| 1470-1450 | C-H bend (methylene scissoring) | Medium |

| 1380-1370 | C-H bend (methyl rock) | Medium |

| 1200-1000 | C-C stretch | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, fragmentation often occurs at the branching points to form stable carbocations.[4][5] The molecular ion peak for highly branched alkanes may be weak or absent.[4][6] The predicted major fragmentation peaks for this compound are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 156 | [C₁₁H₂₄]⁺˙ (Molecular Ion) | Very Low / Absent |

| 141 | [C₁₀H₂₁]⁺ (Loss of CH₃) | Medium |

| 99 | [C₇H₁₅]⁺ (Loss of C₄H₉) | High |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | High (likely Base Peak) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) | Medium |

| 29 | [C₂H₅]⁺ (Ethyl cation) | Medium |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR, IR, and Mass Spectra for a liquid alkane like this compound.

NMR Spectroscopy

Sample Preparation:

-

For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[7]

-

The sample is typically prepared in a small vial before being transferred to a 5 mm NMR tube.[8]

-

Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, the solution should be filtered.[7]

-

The NMR tube is then capped and carefully wiped clean before insertion into the spectrometer.[9]

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[9]

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[9]

-

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each unique carbon.

-

The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of liquid this compound is placed directly onto the surface of one polished salt plate (e.g., NaCl or KBr).[10][11]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[11]

-

The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean salt plates) is recorded.

-

The sample is placed in the instrument, and the IR spectrum is recorded.

-

The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

-

A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.[12]

-

In the ion source, the sample molecules in the gas phase are bombarded by a beam of high-energy electrons (typically 70 eV).[12][13]

-

This electron impact causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).[14]

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The logical flow of analyzing an unknown compound like this compound using these spectroscopic techniques is illustrated in the following diagram.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. homework.study.com [homework.study.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermophysical Properties of C11 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of C11 branched alkanes. Undecane and its isomers are significant in various industrial and research applications, including as solvents and components of complex hydrocarbon mixtures. Understanding their thermophysical properties is crucial for process design, modeling, and optimization in fields ranging from chemical engineering to pharmaceutical sciences. This document summarizes available quantitative data, details experimental protocols for their measurement, and provides a visual representation of the experimental workflow.

Quantitative Data on Thermophysical Properties

The following tables present a summary of key thermophysical properties for various C11 branched alkanes. Due to the vast number of isomers (159), comprehensive data for all is not available. This guide focuses on isomers for which reliable experimental data has been published.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 2,4-Dimethylnonane | 17302-24-8 | - | - | - |

| 4-Ethylnonane | 5911-05-7 | - | - | - |

| 5-Ethylnonane | 17302-12-4 | 180 | -57.06 (est.) | 0.7445[1] |

| 2,2,4-Trimethyloctane | 18932-14-4 | 168.6 - 171.6 | - | - |

Temperature-Dependent Thermophysical Properties

The following tables provide data for density, viscosity, thermal conductivity, and heat capacity at various temperatures for selected C11 branched alkanes, as sourced from the NIST/TRC Web Thermo Tables.[2][3][4][5]

2-Methyldecane

| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) | Thermal Conductivity (liquid, W/m·K) | Heat Capacity at Saturation (liquid, J/mol·K) |

| 273.15 | - | 1.83 | - | - |

| 298.15 | 0.737 | 1.09 | - | 341.21[6] |

| 310 | - | - | - | - |

| 373.15 | - | 0.43 | - | - |

| 560 | - | - | 0.076 | - |

| 610 | - | - | - | 510.1 |

2,4-Dimethylnonane

| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) |

| 270 | - | 2.0 |

| 293.15 | 0.741 | 1.0 |

| 313.15 | 0.726 | 0.7 |

| 373.15 | 0.676 | 0.3 |

4-Ethylnonane

| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) | Thermal Conductivity (liquid, W/m·K) |

| 270 | - | 2.5 | - |

| 298.15 | 0.754 | 1.1 | 0.12 |

| 373.15 | 0.697 | 0.4 | 0.1 |

| 560 | - | - | 0.07 |

5-Ethylnonane

| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) | Thermal Conductivity (liquid, W/m·K) |

| 270 | - | 2.5 | - |

| 298.15 | 0.745 | 1.1 | 0.12 |

| 373.15 | 0.688 | 0.4 | 0.1 |

| 550 | - | - | 0.071 |

Experimental Protocols

Accurate determination of thermophysical properties relies on precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Density Measurement (Vibrating Tube Densitometer)

Principle: The density of a liquid is determined by measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample liquid.[7][8][9] The resonant frequency is directly related to the mass of the liquid in the tube, and therefore its density.

Methodology:

-

Calibration: The instrument is calibrated using two fluids of known density, typically dry air and ultrapure water, at a specific temperature and pressure. This calibration establishes the instrument's constants.

-

Sample Introduction: The sample liquid is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: The vibrating tube is housed in a temperature-controlled chamber. The sample is allowed to reach thermal equilibrium with the set temperature.

-

Frequency Measurement: The tube is electromagnetically excited to its natural resonant frequency. The instrument precisely measures this frequency.

-

Density Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants. Modern instruments often perform this calculation automatically.

Viscosity Measurement (Capillary Viscometer)

Principle: Capillary viscometry measures the kinematic viscosity of a fluid by determining the time it takes for a fixed volume of the fluid to flow under gravity through a calibrated capillary tube of a known diameter and length.[10][11][12][13]

Methodology:

-

Viscometer Selection: An appropriate capillary viscometer (e.g., Ubbelohde, Cannon-Fenske) is chosen based on the expected viscosity of the sample.

-

Sample Loading: The viscometer is charged with the sample liquid to a specified mark.

-

Temperature Control: The viscometer is placed in a constant temperature bath and allowed to equilibrate.

-

Flow Time Measurement: The liquid is drawn up one arm of the U-tube by suction. The suction is then removed, and the time taken for the liquid meniscus to pass between two etched marks is measured accurately with a stopwatch.

-

Viscosity Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated if the density (ρ) is known: η = ν * ρ.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[14][15][16][17][18] This difference in heat flow is used to determine the specific heat capacity of the sample.

Methodology:

-

Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.

-

Standard Measurement: A second run is performed with a standard material of known specific heat capacity (e.g., sapphire) in the sample pan.

-

Sample Measurement: A third run is performed with the C11 branched alkane sample in the sample pan.

-

Heating Program: For all runs, the pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range.

-

Heat Capacity Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.

Thermal Conductivity Measurement (Transient Hot Wire Method)

Principle: The transient hot wire method involves immersing a thin, electrically heated wire into the liquid sample.[19][20][21][22][23] By applying a step voltage, the wire heats up, and the rate of temperature rise of the wire is measured. The thermal conductivity of the surrounding liquid is determined from this temperature rise as a function of time.

Methodology:

-

Sensor Immersion: The transient hot wire sensor is immersed in the liquid sample, which is held in a temperature-controlled cell.

-

Thermal Equilibration: The system is allowed to reach a uniform and stable initial temperature.

-

Heating and Measurement: A constant current is passed through the wire for a short duration (typically 1 second). The change in the wire's electrical resistance, which is proportional to its temperature, is recorded as a function of time.

-

Data Analysis: The thermal conductivity is calculated from the slope of a plot of the temperature rise versus the logarithm of time. The short measurement time minimizes the effects of free convection.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a C11 branched alkane.

Caption: A flowchart illustrating the sequential steps for determining the density, viscosity, heat capacity, and thermal conductivity of a C11 branched alkane sample.

References

- 1. echemi.com [echemi.com]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. Decane, 2-methyl- [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. High Precision Vibration-Type Densitometers Based on Pulsed Excitation Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. instrumentationtools.com [instrumentationtools.com]

- 10. Measuring Viscosity - PSL [psl-rheotek.com]

- 11. WO2016100969A1 - Viscometers and methods of measuring liquid viscosity - Google Patents [patents.google.com]

- 12. scimed.co.uk [scimed.co.uk]

- 13. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 16. mse.ucr.edu [mse.ucr.edu]

- 17. researchgate.net [researchgate.net]

- 18. mt.com [mt.com]

- 19. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 20. thermtest.com [thermtest.com]

- 21. mjbas.com [mjbas.com]

- 22. Transient Hot-Wire (THW-L2) – Jet Materials [jetmaterials.com]

- 23. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]

An In-depth Technical Guide to the Purity Assessment of 2,2,4,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2,2,4,4-tetramethylheptane, a highly branched C11 alkane. This document outlines detailed experimental protocols for gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. It includes data presentation in structured tables, potential impurity profiles based on a likely synthesis route, and visual workflows to guide the analytical process. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quality control and characterization of this compound.

Introduction

This compound (C11H24) is a saturated acyclic alkane.[1][2] Its purity is critical in various research and industrial applications where its specific physicochemical properties are utilized. Ensuring the absence of isomeric and process-related impurities is paramount for consistent performance and to avoid unforeseen side reactions in sensitive applications. This guide details the analytical techniques and protocols necessary for a thorough purity assessment of this compound.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C11H24 |

| Molecular Weight | 156.31 g/mol |

| CAS Number | 61868-44-8 |

| IUPAC Name | This compound |

Predicted Synthesis and Potential Impurities

A plausible synthetic route for this compound involves a Grignard reaction, a common method for forming carbon-carbon bonds and synthesizing highly branched alkanes.[3] One potential pathway is the reaction of a Grignard reagent, such as propylmagnesium bromide, with a sterically hindered ketone, like 2,2,4,4-tetramethyl-3-pentanone. Subsequent dehydration of the resulting tertiary alcohol and hydrogenation of the alkene would yield the desired alkane.

Based on this synthetic approach, several impurities could be present in the final product:

-

Isomeric Alkanes: Incomplete or side reactions during the synthesis can lead to the formation of various C11 isomers.

-

Unreacted Starting Materials: Residual ketones or Grignard reagents may be carried through the process.

-

Byproducts of Dehydration: The dehydration step might produce a mixture of alkene isomers.

-

Solvent Residues: Solvents used in the synthesis and purification steps may be present in trace amounts.

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound, primarily utilizing gas chromatography for separation and quantification, and mass spectrometry and NMR spectroscopy for structural confirmation and identification of impurities.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying the purity of volatile organic compounds like alkanes.[4][5][6] The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its purity.

Workflow for GC-FID Purity Assessment

Experimental Protocol: GC-FID

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of high-purity n-hexane to prepare a 1 mg/mL solution.

-

Vortex the solution to ensure homogeneity.

-

-

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (He) | 25 mL/min |

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of this compound peak / Total area of all peaks) x 100

-

-

Table 2: Representative GC-FID Purity Data

| Peak No. | Retention Time (min) | Area | Area % | Tentative Identification |

| 1 | 8.95 | 1500 | 0.15 | Isomeric C11 Alkane |

| 2 | 9.21 | 995000 | 99.50 | This compound |

| 3 | 9.54 | 3500 | 0.35 | Isomeric C11 Alkane |

| Total | 1000000 | 100.00 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for the identification of impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint.[7] The fragmentation pattern of alkanes, characterized by clusters of peaks separated by 14 mass units (CH2), can help in identifying the carbon skeleton.[8][9][10]

Workflow for GC-MS Impurity Identification

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare the sample as described for GC-FID analysis.

-

-

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Mass Range | 35-300 amu |

-

Data Analysis:

-

For each impurity peak, compare the obtained mass spectrum with entries in a spectral library (e.g., NIST).

-

Analyze the fragmentation pattern to deduce the structure of unknown impurities.

-

Table 3: Predicted Mass Spectral Data for this compound and a Potential Isomeric Impurity

| m/z | Relative Intensity (this compound) | Relative Intensity (Isomer: e.g., 3,3,5-Trimethyl-octane) |

| 41 | Moderate | Moderate |

| 43 | High | High |

| 57 | High (Base Peak) | High |

| 71 | Moderate | High |

| 85 | Low | Moderate |

| 99 | Low | Low |

| 156 (M+) | Very Low / Absent | Very Low / Absent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and can be used to confirm the identity of this compound and to detect and identify impurities.[11] The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Workflow for NMR Structural Confirmation

Experimental Protocol: NMR

-

Sample Preparation:

-

Dissolve approximately 20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl3).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

Instrumentation and Conditions:

| Parameter | Setting |

| Spectrometer | Bruker Avance 400 MHz or equivalent |

| Nuclei | ¹H and ¹³C |

| Solvent | CDCl3 |

| Temperature | 298 K |

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

-

Look for any additional signals that may indicate the presence of impurities.

-

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~0.88 (t) | CH3 (C7) | ~14.5 | C7 |

| ~0.90 (s) | 2 x CH3 (C1, C1') | ~29.5 | C1, C1' |

| ~1.15 (s) | 2 x CH3 (C8, C8') | ~31.0 | C8, C8' |

| ~1.25 (s) | CH2 (C3) | ~32.0 | C5 |

| ~1.35 (q) | CH2 (C6) | ~38.0 | C2 |

| ~1.55 (t) | CH2 (C5) | ~49.0 | C6 |

| ~54.0 | C3 |

Conclusion

The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. GC-FID provides a reliable method for quantification, while GC-MS is indispensable for the identification of volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation and the detection of non-volatile or co-eluting impurities. By following the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and purity of this compound for their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. vurup.sk [vurup.sk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. whitman.edu [whitman.edu]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Navigating the Niche Market of High-Purity 2,2,4,4-Tetramethylheptane for Research and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sourcing High-Purity 2,2,4,4-Tetramethylheptane: A Market Overview

Initial investigations into the commercial availability of high-purity this compound reveal a significant market gap. Standard chemical catalogs from major distributors and online databases such as PubChem and ChemicalBook list the compound's properties but do not typically link to commercial suppliers offering it in high-purity grades. The primary route for obtaining this specialized chemical is through custom synthesis.

Key Procurement Strategy: Custom Synthesis

Researchers requiring high-purity this compound will likely need to engage with companies specializing in custom organic synthesis. These organizations possess the capabilities to produce specific molecules to meet precise purity requirements. When approaching a custom synthesis provider, it is crucial to furnish a comprehensive set of specifications.

Quality Parameters and Data Presentation

To ensure the suitability of this compound for research and drug development, a clear definition of required quality attributes is essential. The following table outlines the key quantitative data points that should be requested from a custom synthesis provider and meticulously documented.

| Parameter | Recommended Specification | Analytical Method | Purpose |

| Purity (by GC) | > 99.0% | Gas Chromatography (GC) | To quantify the percentage of the desired compound. |

| Identity Confirmation | Conforms to structure | NMR, Mass Spectrometry | To verify the correct molecular structure. |

| Isomeric Purity | Report individual isomers | High-Resolution GC | To identify and quantify other tetramethylheptane isomers. |

| Residual Solvents | To be reported | Headspace GC-MS | To identify and quantify any solvents used in synthesis/purification. |

| Water Content | < 0.05% | Karl Fischer Titration | To determine the moisture content, which can affect reactions. |

| Appearance | Clear, colorless liquid | Visual Inspection | A basic quality control check. |

Experimental Protocols: Ensuring Quality and Consistency

Detailed experimental protocols are fundamental to verifying the quality of a custom-synthesized batch of this compound. The following represents a typical workflow for the quality control analysis of this compound.

Purity Determination by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.

Visualizing Key Information

To further aid researchers, the following diagrams illustrate important logical relationships and workflows.

An In-depth Technical Guide to the Isomers of Tetramethylheptane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylheptane, with the molecular formula C₁₁H₂₄, is an acyclic alkane that belongs to the larger group of undecane (B72203) isomers. There are 159 structural isomers of undecane, and this guide focuses specifically on the tetramethyl-substituted heptane (B126788) isomers.[1] These compounds are saturated hydrocarbons characterized by a seven-carbon chain with four methyl group substituents. The positioning of these methyl groups gives rise to a variety of structural isomers, each with unique physicochemical properties.

While generally considered to be of low biological reactivity, the specific properties of tetramethylheptane isomers, such as their boiling points, melting points, and densities, are of interest in various research and industrial applications, including their potential use as solvents, excipients, or reference standards.[1] This guide provides a comprehensive overview of the known physicochemical properties of several tetramethylheptane isomers, detailed experimental protocols for their synthesis and analysis, and a discussion of their limited role in biological systems.

Physicochemical Properties of Tetramethylheptane Isomers

The structural variations among the isomers of tetramethylheptane significantly influence their physical properties. Increased branching generally leads to a more compact molecular structure, which can affect intermolecular forces (van der Waals forces) and, consequently, properties like boiling point and density. The following table summarizes available quantitative data for various tetramethylheptane isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 2,2,3,3-Tetramethylheptane (B15455336) | 61868-40-4 | 180 | -57.06 (estimate) | 0.7644 | 1.4260 |

| 2,2,5,5-Tetramethylheptane | 61868-47-1 | Not Available | Not Available | Not Available | Not Available |

| 2,2,6,6-Tetramethylheptane | 40117-45-1 | Not Available | Not Available | Not Available | Not Available |

| 2,3,3,6-Tetramethylheptane | 61868-51-7 | 175 | -57.06 (estimate) | 0.7520 | Not Available |

| 2,3,4,5-Tetramethylheptane | 61868-53-9 | Not Available | Not Available | Not Available | Not Available |

| 2,3,5,5-Tetramethylheptane | 61868-55-1 | 172 | -57.06 (estimate) | 0.7514 | 1.4208 |

| 2,4,5,5-Tetramethylheptane | Not Available | 177 | Not Available | 0.759 | 1.426 |

| 3,3,4,4-Tetramethylheptane | 61868-59-5 | 184 | -57.06 (estimate) | 0.7806 | 1.4351 |

| 3,3,5,5-Tetramethylheptane | 61868-61-9 | Not Available | Not Available | 0.767 | 1.431 |

| 3,4,4,5-Tetramethylheptane | 61868-62-0 | 186.6 | Not Available | Not Available | Not Available |

Biological Activity and Signaling Pathways

As simple saturated hydrocarbons, tetramethylheptane and its isomers are not known to be involved in specific biological signaling pathways.[1] Their low reactivity renders them generally biologically inert. In the context of drug development, their primary relevance lies in their potential use as excipients, solvents for non-polar compounds, or as components of drug delivery systems where their physicochemical properties, such as lipophilicity and viscosity, are of importance.[1]

Experimental Protocols

Synthesis of 2,2,3,3-Tetramethylheptane

A scalable, three-step synthesis for 2,2,3,3-tetramethylheptane has been described and is outlined below.

Step 1: Grignard Reaction

-

Objective: To form the tertiary alcohol, 2,2,3,3-tetramethylheptan-4-ol.

-

Procedure:

-

Prepare the Grignard reagent, propylmagnesium bromide, by reacting propyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the Grignard solution in an ice bath.

-

Slowly add a solution of pinacolone (B1678379) in anhydrous diethyl ether to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,2,3,3-tetramethylheptan-4-ol.

-

Step 2: Dehydration

-

Objective: To yield the alkene, 2,2,3,3-tetramethylhept-4-ene, through acid-catalyzed dehydration.

-

Procedure:

-

Combine the crude 2,2,3,3-tetramethylheptan-4-ol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture and distill the resulting alkene as it forms.

-

Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and fractionally distill to purify the 2,2,3,3-tetramethylhept-4-ene.

-

Step 3: Hydrogenation

-

Objective: To produce the final product, 2,2,3,3-tetramethylheptane, via catalytic hydrogenation.

-

Procedure:

-

Dissolve the purified 2,2,3,3-tetramethylhept-4-ene in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (as monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate by distillation to obtain the final product, 2,2,3,3-tetramethylheptane.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of branched-chain alkanes.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the tetramethylheptane isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous.

-

-

¹H NMR Spectroscopy:

-

Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).[2]

-

The chemical shift is influenced by the local electronic environment, with methyl (R-CH₃) protons generally appearing between δ 0.7-1.3 ppm and methylene (B1212753) (R₂-CH₂) protons between δ 1.2-1.7 ppm.[2]

-

Signal splitting (multiplicity) provides information about neighboring protons.

-

-

¹³C NMR Spectroscopy:

-

Carbon signals for alkanes also appear in the upfield region of the spectrum.

-

The chemical shift is dependent on the number of attached carbon atoms, with quaternary carbons being the most downfield.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

For complex isomers, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the carbon skeleton.[2]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for separating and identifying volatile organic compounds like tetramethylheptane isomers.

-

Sample Preparation:

-

Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

-

Gas Chromatography:

-

Inject the sample into the GC, which is equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms).

-

The oven temperature is programmed to ramp up, allowing for the separation of the isomers based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Electron ionization (EI) is typically used to fragment the molecules.

-

The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a molecular fingerprint that can be used to identify the specific isomer by comparison to a spectral library or through interpretation of the fragmentation pattern.

-

Visualizations

Caption: Synthesis workflow for 2,2,3,3-tetramethylheptane.

Caption: General experimental workflow for isomer characterization.

Caption: Logical relationship between molecular branching and boiling point.

References

Methodological & Application

Application Notes and Protocols for 2,2,4,4-Tetramethylheptane as a Reference Fuel in Combustion Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethylheptane as a reference fuel in combustion studies. Due to a lack of direct experimental combustion data for this compound, this document utilizes data for iso-dodecane (2,2,4,6,6-pentamethylheptane), a structurally similar highly branched alkane, as a surrogate. This approach allows for the illustration of key combustion phenomena and experimental protocols relevant to highly branched alkanes.

Introduction to this compound as a Reference Fuel

This compound (C₁₁H₂₄) is a highly branched alkane that, due to its molecular structure, is expected to exhibit high resistance to autoignition, making it a valuable reference compound for combustion studies, particularly in the context of modern engine technologies and surrogate fuel development for jet and diesel fuels. Highly branched alkanes are crucial components in surrogate fuel mixtures designed to emulate the combustion behavior of real-world fuels. Their well-defined chemical structure allows for the systematic investigation of combustion kinetics and the validation of chemical kinetic models.

Key Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [1] |

| Boiling Point | Not available |

| Density | Not available |

Combustion Characteristics of Highly Branched Alkanes

The combustion of alkanes is a complex process involving a large number of elementary reactions. Highly branched alkanes, like this compound, generally exhibit higher octane (B31449) numbers and thus greater resistance to knock in internal combustion engines. This is attributed to their molecular structure, which influences the stability of radical species formed during oxidation.

Key combustion parameters used to characterize reference fuels include:

-

Ignition Delay Time (IDT): The time lag between the creation of a combustible mixture and the onset of ignition. It is a critical parameter for understanding autoignition phenomena in engines.

-

Laminar Flame Speed: The speed at which a laminar flame front propagates through a quiescent premixed fuel-air mixture. It is a fundamental property that reflects the overall reactivity of the fuel.

Quantitative Combustion Data (Using Iso-dodecane as a Surrogate)

The following tables summarize experimental data for iso-dodecane (2,2,4,6,6-pentamethylheptane), which serves as a surrogate to illustrate the expected combustion behavior of this compound.

Table 1: Ignition Delay Times of Iso-dodecane/Air Mixtures

| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |

| 980 - 1800 | 16 | Lean | Data not specified in search results |

| Not specified | 20 | Stoichiometric & Rich | Data not specified in search results |

| Not specified | 40 | Stoichiometric & Rich | Data not specified in search results |

Note: Specific ignition delay time values were not available in the provided search results, but the conditions under which they were studied are documented.[2]

Table 2: Laminar Flame Speed of Alcohol-to-Jet (ATJ) Fuel (Primarily Iso-dodecane)

| Pressure (atm) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |

| Not specified | Not specified | Data shows very good agreement between modeling and experiment[3] |

Note: While the search results mention good agreement between modeled and experimental laminar flame speeds for ATJ fuel (mostly iso-dodecane), specific quantitative data points were not provided.[3]

Experimental Protocols

Detailed methodologies for key experiments in combustion studies are outlined below.

Ignition Delay Time Measurement

Apparatus: Shock Tube or Rapid Compression Machine

Protocol for Shock Tube Measurement:

-

Mixture Preparation: Prepare a homogeneous mixture of the reference fuel (e.g., iso-dodecane as a surrogate for this compound), oxidizer (typically synthetic air), and a diluent (e.g., Argon) in a mixing tank. The composition is determined by partial pressures.

-

Shock Tube Operation:

-

Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.

-

Introduce a high-pressure driver gas (e.g., Helium) into the driver section, separated from the driven section by a diaphragm.

-

Rupture the diaphragm, generating a shock wave that propagates through the test gas, compressing and heating it to the desired experimental conditions.

-

The shock wave reflects off the end wall of the shock tube, further heating and compressing the gas, creating a region of stagnant, high-temperature, and high-pressure gas.

-

-

Data Acquisition:

-

Monitor the pressure in the driven section using piezoelectric pressure transducers.

-

Detect the onset of ignition by observing the sharp pressure rise and/or the emission of light from excited species (e.g., OH* chemiluminescence around 306 nm) using a photodetector and appropriate optical filters.

-

The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.[4]

-

Protocol for Rapid Compression Machine Measurement:

-

Mixture Preparation: Similar to the shock tube protocol, prepare a precise fuel-air mixture.

-

RCM Operation:

-

Introduce the mixture into the combustion chamber of the rapid compression machine.

-

Rapidly compress the mixture to a target pressure and temperature by the movement of a piston. The compression time is typically on the order of milliseconds.

-

-

Data Acquisition:

-

Record the pressure inside the combustion chamber using a pressure transducer.

-

Ignition is identified by the sharp increase in pressure following the compression stroke. The ignition delay time is the duration from the end of compression to the point of maximum rate of pressure rise.

-

Laminar Flame Speed Measurement

Apparatus: Constant Volume Combustion Chamber (for spherically expanding flames) or Bunsen Burner Setup

Protocol for Spherically Expanding Flame Measurement:

-

Mixture Preparation: Prepare a homogenous fuel-air mixture in a high-pressure vessel.

-

Experiment Execution:

-

Introduce the mixture into a constant volume combustion chamber.

-

Ignite the mixture at the center of the chamber using a spark discharge.

-

A spherical flame will propagate outwards from the ignition point.

-

-

Data Acquisition and Analysis:

-

Record the flame propagation using high-speed schlieren photography or another imaging technique.

-

Track the flame radius as a function of time.

-

The stretched flame speed is calculated from the rate of change of the flame radius.

-

The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., zero flame curvature).[5]

-

Chemical Kinetic Modeling

The experimental data obtained from the protocols described above are crucial for the development and validation of detailed chemical kinetic models. These models consist of a series of elementary reactions with their corresponding rate constants that describe the oxidation of the fuel.

Modeling Workflow:

-

Mechanism Development: A detailed chemical kinetic mechanism for the reference fuel is constructed, often based on reaction rate rules and quantum chemical calculations.[6]

-

Simulation: The mechanism is used in simulation software (e.g., CHEMKIN) to predict combustion properties like ignition delay times and laminar flame speeds under the same conditions as the experiments.

-

Validation and Refinement: The simulation results are compared with the experimental data. Discrepancies between the model and experiment guide the refinement of the reaction mechanism, particularly the rates of key reactions identified through sensitivity analysis.

Visualizations

The following diagrams illustrate the experimental workflows for determining the key combustion properties of a reference fuel.

References

Application Note: Gas Chromatography Methods for the Analysis of 2,2,4,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of 2,2,4,4-tetramethylheptane using gas chromatography (GC). The methodologies described are based on established principles for the analysis of volatile and semi-volatile hydrocarbons and are intended to serve as a comprehensive guide for method development and routine analysis.

Introduction

This compound is a branched-chain alkane. Accurate and reliable quantification of this and similar branched-chain alkanes is crucial in various fields, including environmental monitoring, petroleum analysis, and as potential impurities or degradation products in pharmaceutical and chemical manufacturing. Gas chromatography, owing to its high resolution and sensitivity for volatile compounds, is the analytical technique of choice for such analyses. This application note outlines a general GC method coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the determination of this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to obtain a clean, representative sample dissolved in a suitable volatile solvent.

Protocol for Liquid Samples:

-

Dissolution: If the sample is not already in a liquid form, dissolve a known weight of the sample in a volatile organic solvent such as hexane, pentane, or dichloromethane.[1][2] A typical starting concentration is in the range of 0.1 - 1 mg/mL.[2]

-

Dilution: If the initial concentration of this compound is expected to be high, perform serial dilutions to bring the concentration within the linear range of the detector.

-

Filtration: To prevent contamination of the GC system, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into a clean GC vial.[2] This removes any particulate matter that could block the injector or column.[2][3]

-

Internal Standard Addition: For accurate quantification, add a known concentration of an internal standard to the sample. A suitable internal standard should be a compound with similar chemical properties to this compound but with a different retention time. For example, a non-interfering alkane like n-nonane or n-decane could be considered.

Protocol for Solid Samples (e.g., polymers, soils):

-

Extraction: Use a suitable extraction technique to isolate this compound from the solid matrix.

-

Solvent Extraction: Extract a known weight of the homogenized solid sample with a suitable solvent (e.g., hexane, dichloromethane) using techniques like sonication or Soxhlet extraction.

-

Solid-Phase Extraction (SPE): SPE can be used to clean up complex sample extracts and concentrate the analyte of interest.[4][5]

-

-

Concentration: If the analyte concentration is low, the extract can be concentrated using a gentle stream of nitrogen or a rotary evaporator.

-

Reconstitution and Filtration: Reconstitute the dried extract in a known volume of a suitable solvent and filter as described for liquid samples.

Protocol for Gaseous Samples (Headspace Analysis):

For volatile compounds in a liquid or solid matrix, static headspace analysis is a powerful technique.[2][6]

-

Sample Equilibration: Place a known amount of the liquid or solid sample into a headspace vial and seal it.

-

Incubation: Incubate the vial at a controlled temperature to allow the volatile compounds, including this compound, to partition into the headspace.

-

Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas for injection into the GC.[2][6]

Gas Chromatography (GC) Method

The following GC parameters are a recommended starting point and may require optimization for specific applications and instrumentation.

Table 1: Recommended Gas Chromatography Parameters

| Parameter | Recommended Condition | Notes |

| GC System | Agilent 8890 GC or equivalent | |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) | A 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[7] |

| Carrier Gas | Helium or Hydrogen | Helium is commonly used.[7] Maintain a constant flow rate. |

| Flow Rate | 1.0 - 1.5 mL/min | |

| Inlet | Split/Splitless Injector | |

| Inlet Temperature | 250 °C | Ensure complete volatilization of the sample. |

| Injection Volume | 1 µL | |

| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless mode is suitable for trace analysis, while a split injection prevents column overload for concentrated samples.[7] |

| Oven Temperature Program | Initial: 40 °C, hold for 2 min | This program should be optimized to achieve good separation from other components in the sample matrix. |

| Ramp: 10 °C/min to 280 °C | ||

| Final Hold: Hold at 280 °C for 5 min | ||

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| FID Temperature | 300 °C | |

| MS Transfer Line Temp | 280 °C | |

| MS Ion Source Temp | 230 °C | |

| MS Quadrupole Temp | 150 °C | |

| MS Mode | Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | |

| Scan Range (m/z) | 40 - 400 |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The retention time is a key parameter for identifying a compound under specific chromatographic conditions.[8]

Table 2: Example Quantitative Data Summary

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |

| This compound | To be determined experimentally | To be determined | To be determined | To be determined |